molecular formula C16H25NO4 B14284626 4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol CAS No. 141452-65-5

4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol

Katalognummer: B14284626
CAS-Nummer: 141452-65-5
Molekulargewicht: 295.37 g/mol
InChI-Schlüssel: AUHLNOFLAQABPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol is a complex organic compound characterized by the presence of a cyclohexanol core substituted with a 3,4,5-trimethoxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol typically involves the alkylation of secondary amines with appropriate alkyl halides. One common method involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclohexanone in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both cyclohexanol and trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

141452-65-5

Molekularformel

C16H25NO4

Molekulargewicht

295.37 g/mol

IUPAC-Name

4-[(3,4,5-trimethoxyphenyl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C16H25NO4/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-17-12-4-6-13(18)7-5-12/h8-9,12-13,17-18H,4-7,10H2,1-3H3

InChI-Schlüssel

AUHLNOFLAQABPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCC(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.